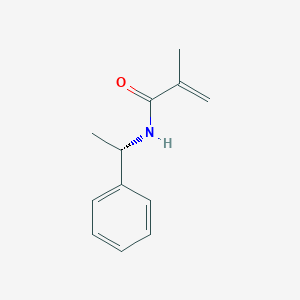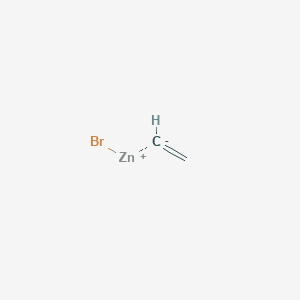
Vinylzinc bromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylzinc bromide is an organozinc compound with the chemical formula C2H3ZnBr. It is a reagent commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Vinylzinc bromide can be synthesized through the reaction of vinyl bromide with zinc in the presence of a catalyst. One common method involves the use of a palladium catalyst to facilitate the reaction. The general reaction is as follows: [ \text{CH}_2=\text{CHBr} + \text{Zn} \rightarrow \text{CH}_2=\text{CHZnBr} ]
Industrial Production Methods: In an industrial setting, this compound is produced using a continuous flow process to ensure a consistent and high yield of the compound. The reaction conditions typically involve maintaining a controlled temperature and pressure to optimize the reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions: Vinylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the vinyl group is replaced by another nucleophile.
Addition Reactions: It can add to carbonyl compounds to form alcohols.
Coupling Reactions: It is commonly used in cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Tetrahydrofuran (THF): Often used as a solvent.
Temperature and Pressure: Reactions are typically carried out at room temperature and atmospheric pressure.
Major Products:
Alcohols: Formed from the addition of this compound to carbonyl compounds.
Alkenes: Formed from coupling reactions with other alkenyl or aryl halides.
Wissenschaftliche Forschungsanwendungen
Vinylzinc bromide has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis to form complex molecules.
Biology: Utilized in the synthesis of biologically active compounds.
Medicine: Employed in the development of pharmaceutical intermediates.
Industry: Used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism by which vinylzinc bromide exerts its effects involves the formation of a reactive intermediate that can participate in various chemical reactions. The vinyl group acts as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is facilitated by the presence of the zinc atom, which stabilizes the intermediate and enhances its nucleophilicity.
Vergleich Mit ähnlichen Verbindungen
Vinyl Bromide (CH2=CHBr): A precursor to vinylzinc bromide, used in similar reactions but lacks the reactivity provided by the zinc atom.
Vinyl Magnesium Bromide (CH2=CHMgBr): Another organometallic reagent used in similar types of reactions but with different reactivity and stability profiles.
Uniqueness: this compound is unique in its ability to form stable intermediates that can participate in a wide range of chemical reactions. The presence of the zinc atom provides enhanced reactivity and selectivity compared to other similar compounds.
Eigenschaften
IUPAC Name |
bromozinc(1+);ethene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3.BrH.Zn/c1-2;;/h1H,2H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOOHTNFDGTPON-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=[CH-].[Zn+]Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrZn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
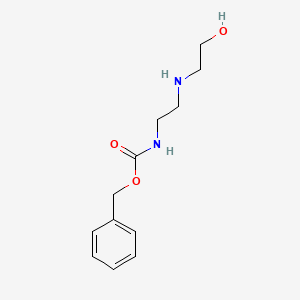
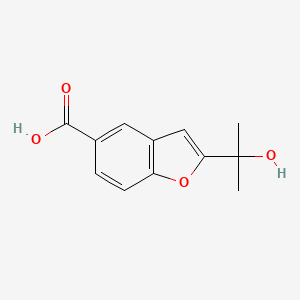
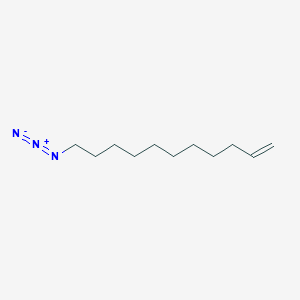
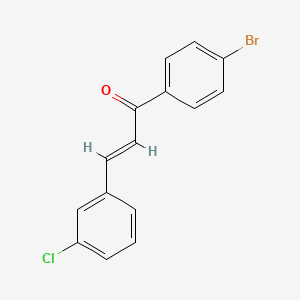
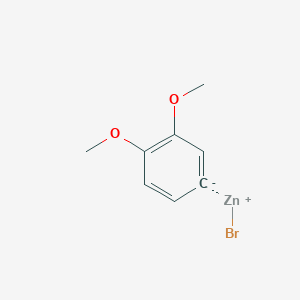
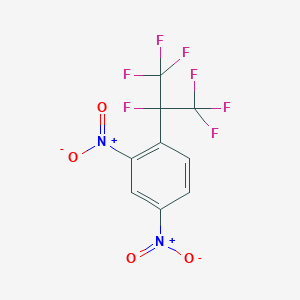
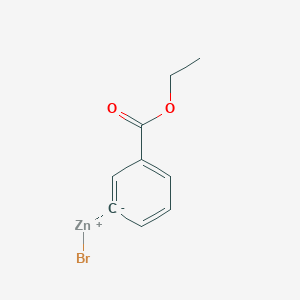

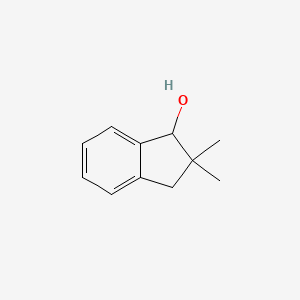
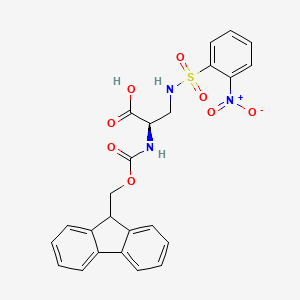
![4-(5-Oxo-4,5-dihydro-[1,2,4]oxadiazol-3-yl)-benzoic acid methyl ester](/img/structure/B6317478.png)

